molecular formula C21H21AlO3 B12677175 Phenol, 4-methyl-, aluminum salt CAS No. 72269-62-6

Phenol, 4-methyl-, aluminum salt

Cat. No.: B12677175
CAS No.: 72269-62-6
M. Wt: 348.4 g/mol
InChI Key: KILCCVQLHISVRW-UHFFFAOYSA-K
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Description

Phenol, 4-methyl-, aluminum salt, also known as aluminum p-cresoxide, is an organoaluminum compound that serves as a catalyst and initiator in specialized research applications. Its primary research value lies in its role as a Lewis acid catalyst in organic synthesis, particularly for the alkylation of phenols . Furthermore, this compound functions as an effective initiator in ring-opening polymerization (ROP) reactions. Aluminum-based alkoxides are valued in polymer science for their ability to facilitate the controlled polymerization of monomers like lactones and lactide, which is a key method for producing biodegradable polyesters . These research applications leverage the compound's low toxicity and high Lewis acidity to drive reactions critical to developing new materials and organic molecules . This product is strictly for use in controlled laboratory research settings.

Properties

CAS No.

72269-62-6

Molecular Formula

C21H21AlO3

Molecular Weight

348.4 g/mol

IUPAC Name

aluminum;4-methylphenolate

InChI

InChI=1S/3C7H8O.Al/c3*1-6-2-4-7(8)5-3-6;/h3*2-5,8H,1H3;/q;;;+3/p-3

InChI Key

KILCCVQLHISVRW-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].[Al+3]

Related CAS

106-44-5 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 4-methyl-, aluminum salt typically involves the reaction of aluminum chloride with 4-methylphenol. The reaction is carried out in an organic solvent, such as toluene, under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

AlCl3+3C7H8OAl(C7H7O)3+3HCl\text{AlCl}_3 + 3\text{C}_7\text{H}_8\text{O} \rightarrow \text{Al}(\text{C}_7\text{H}_7\text{O})_3 + 3\text{HCl} AlCl3​+3C7​H8​O→Al(C7​H7​O)3​+3HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-methyl-, aluminum salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to the parent phenol.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 4-methylphenol.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Chemical Applications

1. Catalyst in Organic Synthesis
Aluminum 4-methylphenoxide serves as a catalyst in various organic reactions, particularly in the alkylation of phenols. For instance, it has been utilized to facilitate the alkylation of phenol with propylene, yielding products such as o-cyclohexylphenol and 2,6-dicyclohexylphenol, which exhibit insecticidal and fungicidal properties .

2. Production of Phenolic Resins
The compound is integral in synthesizing phenolic resins through its reaction with formaldehyde. These resins are widely used in manufacturing plastics and adhesives due to their durability and heat resistance .

3. Antioxidant Properties
Research indicates that aluminum 4-methylphenoxide exhibits antioxidant properties, making it valuable in preventing oxidative degradation in various industrial applications . Its effectiveness in stabilizing products against oxidation is crucial for extending shelf life and maintaining quality.

Medical Applications

1. Antiseptic and Antimicrobial Agent
Historically, phenolic compounds have been used as antiseptics. Aluminum 4-methylphenoxide's antimicrobial properties make it a candidate for use in antiseptic formulations. It is particularly effective against a range of pathogens, which supports its potential application in medical settings for disinfecting surfaces and instruments .

2. Local Anesthetic
The compound can also serve as a local anesthetic in certain medical procedures due to its ability to numb tissues effectively. This application is particularly relevant in podiatry for procedures like chemical matrixectomies .

Environmental Applications

1. Aluminum Detoxification
Recent studies have shown that high molecular weight polyphenols can form stable complexes with aluminum ions, aiding in environmental detoxification processes. Aluminum 4-methylphenoxide may play a role in these mechanisms by binding with aluminum and facilitating its removal from contaminated sites .

2. Role in Soil Chemistry
The compound has implications for soil chemistry as it interacts with various metal ions, influencing their bioavailability and toxicity. This property is essential for understanding soil health and remediation strategies .

Case Studies

StudyApplicationFindings
US2831898AOrganic SynthesisDemonstrated effective alkylation of phenol using aluminum 4-methylphenoxide as a catalyst, yielding high conversion rates .
ACS JournalAntioxidant PropertiesFound that aluminum 4-methylphenoxide acts as an effective antioxidant, stabilizing products against oxidative damage .
Environmental ResearchAluminum DetoxificationShowed that aluminum-phenol complexes can detoxify aluminum in soil environments, enhancing soil quality .

Mechanism of Action

The mechanism of action of phenol, 4-methyl-, aluminum salt involves its interaction with various molecular targets. The aluminum center can coordinate with different ligands, facilitating catalytic reactions. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Key Structural Features Solubility & Stability
Phenol, 4-methyl-, aluminum salt Not explicitly listed $ \text{C}{18}\text{H}{15}\text{AlO}_3 $ (hypothetical) Three para-methylphenol groups bonded to Al³⁺. Methyl substituents enhance steric hindrance. Likely insoluble in water; stable in organic matrices.
Aluminum phenoxide 15086-27-8 $ \text{C}{18}\text{H}{15}\text{AlO}_3 $ Three phenol groups coordinated to Al³⁺. Lacks alkyl substituents. Low water solubility; hygroscopic .
Aluminum phosphite 24704-64-1 $ \text{AlO}_3\text{P} $ Phosphite anion ($ \text{PO}_3^{3-} $) bonded to Al³⁺. Higher solubility in polar solvents compared to phenolic salts .
Formaldehyde polymer with 1-butanol Al salt, methylphenol 68441-77-0 $ (\text{C}7\text{H}8\text{O} \cdot \text{C}6\text{H}6\text{O} \cdot \text{C}4\text{H}{10}\text{O} \cdot \text{CH}2\text{O} \cdot \text{Al})x $ Complex polymeric structure with Al³⁺ crosslinking phenol and butanol units. High thermal stability; used in adhesives and coatings .
Aluminum diphenate Not explicitly listed Not provided Diphenic acid (aromatic dicarboxylic acid) salt. Likely insoluble; used in resin formulations .

Research Findings and Data

Thermal Stability

  • This compound: Expected to exhibit higher thermal stability than unsubstituted aluminum phenoxide due to electron-donating methyl groups, which reduce oxidation rates .
  • Aluminum phosphite : Decomposes above 300°C, releasing phosphorous oxides that act as flame retardants .
  • Formaldehyde-Al polymer : Stable up to 250°C, making it suitable for high-temperature adhesives .

Spectroscopic Data (Inferred from Analogues)

  • ¹H-NMR: For phenolic aluminum salts, aromatic protons typically appear at δ 6.8–7.5 ppm, with methyl groups (if present) at δ 2.3–2.5 ppm .
  • MS : Molecular ion peaks for $ \text{C}{18}\text{H}{15}\text{AlO}_3 $ would appear at m/z ≈ 306 (M⁺) .

Biological Activity

Phenol, 4-methyl-, aluminum salt, also known as 4-methylphenol aluminum salt, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound consists of a phenolic group (4-methylphenol) coordinated with aluminum. This unique structure imparts distinct properties that influence its reactivity and biological activity. The aluminum center can coordinate with various ligands, enhancing the compound's catalytic capabilities and potential therapeutic applications.

Mechanisms of Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its efficacy against various bacteria and fungi, suggesting a potential role in medical applications such as wound healing or as an antiseptic agent.

2. Drug Delivery Systems
The compound has been investigated for its ability to function in drug delivery systems. Its coordination with aluminum allows it to interact with biological membranes effectively, which may enhance the delivery of therapeutic agents.

3. Antioxidant Activity
Similar phenolic compounds have demonstrated antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress in cells. This activity is crucial in preventing cellular damage and may have implications in cancer prevention and treatment .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of phenolic compounds, this compound was shown to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing effective concentrations that could be utilized in clinical settings.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data supports the compound's potential as an antimicrobial agent in therapeutic formulations.

Research on Drug Delivery

A recent investigation into the use of aluminum salts in drug delivery highlighted the effectiveness of this compound in enhancing the bioavailability of certain drugs. The study utilized animal models to assess pharmacokinetics and demonstrated improved absorption rates when co-administered with this compound .

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Aluminum compounds are known to have various health effects depending on exposure levels:

  • Neurological Effects: High levels of aluminum exposure have been linked to neurotoxicity.
  • Reproductive Effects: Some studies suggest potential reproductive toxicity associated with aluminum exposure .
  • Developmental Effects: Research indicates that developmental exposure to aluminum can lead to adverse outcomes .

Q & A

Q. What experimental methods are commonly used to synthesize Phenol, 4-methyl-, aluminum salt?

Synthesis typically involves reacting 4-methylphenol (p-cresol) with aluminum precursors. A molten salt method (e.g., aluminum nitrate or chloride fused with p-cresol under controlled pH and temperature) is effective for producing supported catalysts . Solvent-based reactions in non-aqueous media (e.g., ethanol) at elevated temperatures (120–150°C) under inert atmospheres minimize hydrolysis of aluminum intermediates. Purification often includes vacuum filtration and washing with solvents like ethyl acetate to remove unreacted precursors .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : To confirm the absence of unreacted p-cresol and identify coordination environments of aluminum.
  • X-ray diffraction (XRD) : For crystallographic analysis, especially when using SHELX software for structure refinement .
  • Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways.
  • UV-Vis spectroscopy : For monitoring phenol degradation products in catalytic studies .

Q. How do hydrogen-bonding interactions influence the stability of Phenol derivatives in solid-state structures?

Graph set analysis (e.g., Etter’s rules) reveals hydrogen-bonding patterns in crystalline phases. For aluminum-phenolate complexes, intermolecular O–H···O bonds between phenolic hydroxyl groups and adjacent ligands or water molecules stabilize the lattice. Disordered hydrogen bonds may lead to polymorphic variations, requiring rigorous crystallographic validation .

Advanced Research Questions

Q. What challenges arise in reconciling kinetic data discrepancies for catalytic oxidation of phenol derivatives?

Studies report activation energies ranging from 84–85.3 kJ/mol for phenol oxidation over metal oxide catalysts. Contradictions stem from:

  • Diffusion limitations : Slurry reactors (e.g., CuO·ZnO·Al₂O₃ systems) may mask intrinsic kinetics due to mass transfer effects .
  • Surface heterogeneity : Variations in aluminum salt crystallinity (e.g., γ-alumina vs. amorphous phases) alter active site accessibility.
  • Methodological bias : Differences in oxygen partial pressure (e.g., 7 bar vs. ambient conditions) or pH adjustments during kinetic trials.

Q. How can computational modeling complement experimental studies of aluminum-phenolate coordination?

Density functional theory (DFT) simulations predict preferred binding modes (e.g., monodentate vs. bidentate coordination of phenolic oxygen to Al³⁺). These models help interpret spectroscopic data (e.g., NMR chemical shifts) and optimize synthesis conditions for target geometries .

Q. What methodological pitfalls occur in quantifying phenol degradation products under saline stress?

The 4-aminoantipyrine method, while widely used, can overestimate phenol concentrations due to interference from chloride ions in saline environments. Calibration with salt-matched standards and validation via HPLC-MS are recommended to mitigate false positives .

Data Contradiction Analysis

Q. Why do crystallographic studies of aluminum-phenolate complexes show conflicting space group assignments?

Discrepancies arise from:

  • Twinned crystals : Common in aluminum salts due to rapid precipitation; SHELXD or TWINLAW tools in SHELX are essential for resolving twin laws .
  • Disordered solvent molecules : Unaccounted water or ethanol in the lattice may distort symmetry assignments.

Q. How do synthesis protocols affect catalytic performance in phenol oxidation?

Catalyst activity correlates with:

  • Aluminum loading : Excess Al³⁺ (>10 wt%) may block active Cu or Zn sites in mixed oxide systems .
  • Calcination temperature : Temperatures >500°C reduce surface area but enhance phase purity (e.g., γ-Al₂O₃ formation).

Methodological Best Practices

  • For structural studies : Always validate SHELX-refined models with residual electron density maps to detect missed solvent molecules .
  • For kinetic trials : Use differential reactor setups to isolate intrinsic reaction rates from mass transfer effects .
  • For environmental assays : Pair colorimetric phenol tests (e.g., 4-aminoantipyrine) with ion chromatography to exclude halide interference .

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